(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride
Overview
Description
(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride is a specialized chemical compound with significant value in various research and industrial applications. This compound is characterized by its unique structural features, which include a morpholine ring substituted with a methyl group and a carboxylate ester, further stabilized by a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of transition metal catalysts to achieve high stereoselectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistency and purity. The use of solid-phase synthesis techniques has also been reported, which allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism by which (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 3-methylmorpholine-3-carboxylate hydrochloride
- Methyl morpholine-3-carboxylate hydrochloride
Uniqueness
(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration can result in different biological activities and chemical properties compared to its ®-enantiomer or other similar compounds .
Properties
IUPAC Name |
methyl (3S)-3-methylmorpholine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMAITBZHRHRPU-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COCCN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434126-95-0 | |
Record name | 3-Morpholinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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